2,6-Di-tert-butyl-4-methylphenol (BHT, CAS: 128-37-0) is a primary sterically hindered phenolic antioxidant widely procured to inhibit autoxidation in hydrocarbons, polymers, and lipophilic matrices. By donating a hydrogen atom to peroxyl radicals, BHT terminates oxidative chain reactions, while its dual ortho-tert-butyl groups sterically shield the resulting phenoxyl radical, preventing pro-oxidant side reactions. In industrial procurement, BHT is the baseline standard for stabilizing bulk liquid fuels, lubricating oils, and laboratory ethers (e.g., THF, diethyl ether) against peroxide formation. Its low molecular weight (220.35 g/mol) and high lipophilicity make it highly soluble in non-polar media, offering a cost-effective, highly mobile stabilization solution for ambient and moderate-temperature applications where high-molecular-weight, non-volatile antioxidants are unnecessary or insoluble [1].
Substituting BHT with other common antioxidants fundamentally alters phase distribution, migration kinetics, and thermal behavior. Replacing BHT with high-molecular-weight hindered phenols like Irganox 1010 reduces volatility but severely limits mobility; BHT’s rapid migration is essential for protecting the headspace in sealed containers and active packaging, a function Irganox 1010 cannot perform. Conversely, substituting BHT with more polar antioxidants like propyl gallate (PG) introduces solubility bottlenecks in pure hydrocarbon streams, often requiring co-solvents. While tert-butylhydroquinone (TBHQ) or butylated hydroxyanisole (BHA) may offer higher absolute radical scavenging rates, BHT provides a unique balance of extreme steric hindrance—preventing secondary radical propagation—and superior cost-efficiency for bulk volume stabilization [1].
In comparative oxidative stability testing of biodiesel, the addition of BHT significantly extends the Oxidation Induction Time (OIT) compared to baseline and specific in-class alternatives. For a baseline biodiesel with an uninhibited OIT of 3.72 hours, the addition of BHT (at a 0.1% loading) successfully extended the OIT to exceed the stringent 6-hour commercial standard. In direct comparison, BHT outperformed BHA in extending OIT under identical conditions, providing a more robust stabilization profile for long-term bulk storage of fatty acid methyl esters (FAME) [1].
| Evidence Dimension | Oxidation Induction Time (OIT) |
| Target Compound Data | BHT (0.1% loading): >6.0 hours |
| Comparator Or Baseline | Uninhibited baseline: 3.72 hours; BHA (0.1% loading): Inferior to BHT |
| Quantified Difference | >60% increase in OIT, achieving regulatory compliance |
| Conditions | Biodiesel (FAME) matrix, Rancimat/OIT testing |
Validates BHT as a highly effective, compliance-enabling additive for bulk fuel and lipid procurement where BHA fails to provide sufficient long-term stability.
The kinetic rate constant for the reaction of BHT with peroxyl radicals is highly specific due to its molecular geometry. BHT exhibits a trapping rate constant of approximately 1.2 × 10^4 M^-1 s^-1. While this is lower than that of BHA (7.8 × 10^4 M^-1 s^-1) which possesses a para-methoxy group, BHT's dual ortho-tert-butyl groups provide superior steric shielding of the resulting phenoxyl radical. This extreme steric hindrance prevents the BHT radical from participating in unwanted secondary chain-initiation reactions, a critical safety feature in bulk monomer and ether storage [1].
| Evidence Dimension | Peroxyl radical trapping rate constant |
| Target Compound Data | BHT: ~1.2 × 10^4 M^-1 s^-1 |
| Comparator Or Baseline | BHA: ~7.8 × 10^4 M^-1 s^-1 |
| Quantified Difference | BHT reacts slower but forms a significantly more stable, sterically shielded radical |
| Conditions | Kinetic measurement of hindered phenols reacting with peroxyl radicals |
Explains why BHT is preferred for long-term storage of reactive monomers and ethers, as its stabilized radical will not inadvertently trigger polymerization or oxidation.
BHT’s relatively low molecular weight and higher vapor pressure drive rapid migration through polymer matrices compared to high-molecular-weight stabilizers. In migration studies of polypropylene (PP) sheets under severe processing conditions, BHT migrated significantly faster into food simulants and headspace environments than Irganox 1010 (I-1010). This rapid mobility allows BHT to act as a volatile antioxidant, continuously replenishing the surface and protecting the vapor phase (headspace) of packaged goods or sealed fuel tanks, a protective mechanism inaccessible to non-volatile alternatives [1].
| Evidence Dimension | Polymer migration rate and volatility |
| Target Compound Data | BHT (MW 220.35 g/mol): Rapid migration and high headspace partitioning |
| Comparator Or Baseline | Irganox 1010 (MW 1177.6 g/mol): Slow migration, negligible volatility |
| Quantified Difference | BHT provides active vapor-phase protection; Irganox 1010 remains locked in the polymer matrix |
| Conditions | Polypropylene (PP) sheets subjected to thermal and extraction testing |
Justifies the selection of BHT in packaging films and sealed containers where vapor-phase oxidation inhibition is required.
BHT exhibits exceptional solubility in purely non-polar matrices, which dictates its selection over more polar antioxidants. While propyl gallate (PG) is highly effective, it has poor solubility in pure oils and hydrocarbons, often requiring the addition of co-solvents like propylene glycol. BHT, conversely, integrates seamlessly into pure lipid, lubricant, and petrochemical streams without altering the solvent profile or requiring complex emulsification, ensuring homogeneous protection throughout the bulk liquid [1].
| Evidence Dimension | Solubility in non-polar matrices (hydrocarbons/oils) |
| Target Compound Data | BHT: Highly soluble, requires no co-solvents |
| Comparator Or Baseline | Propyl Gallate (PG): Poorly soluble, requires propylene glycol or similar carriers |
| Quantified Difference | BHT allows for direct, single-component addition to non-polar bulk liquids |
| Conditions | Formulation of antioxidants into bulk oils, fuels, and lubricants |
Crucial for procurement in the petrochemical and lubricant industries where the introduction of polar co-solvents is unacceptable.
Due to its excellent solubility in non-polar matrices and proven ability to extend Oxidation Induction Time (OIT) past regulatory thresholds without the need for co-solvents, BHT is the optimal choice for the long-term storage stabilization of bulk biodiesel (FAME) and industrial biolubricants[1].
Leveraging its extreme steric hindrance, BHT is widely procured to stabilize ethers such as tetrahydrofuran (THF) and diethyl ether. The highly stable BHT radical prevents the formation of explosive peroxides without initiating unwanted secondary reactions during long-term solvent storage [2].
BHT's rapid migration kinetics and controlled volatility make it ideal for incorporation into polyolefin packaging films. Unlike high-molecular-weight stabilizers, BHT migrates to the polymer surface and partitions into the headspace, providing active vapor-phase protection to the enclosed product [3].
Environmental Hazard